Boc-Asp(OtBu)-OSu

Catalog No.
S1768830
CAS No.
50715-50-9
M.F
C17H26N2O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OSu

CAS Number

50715-50-9

Product Name

Boc-Asp(OtBu)-OSu

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Asp(OtBu)-OSu;50715-50-9;Boc-Asp(OtBu)-O-(NHS);Boc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;Boc-L-asparticacid4-(tert-butyl)1-(hydroxysuccinimide)ester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,4-(1,1-dimethylethyl)1-(2,5-dioxo-1-pyrrolidinyl)ester;BOC-ASP-OSU;15072_ALDRICH;B1517_SIGMA;SCHEMBL7888161;15072_FLUKA;MolPort-003-926-628;C17H26N2O8;ZINC2597022;AKOS025289383;VA50053;AK170104;KB-48325;FT-0639937;X5779;A00242;Boc-L-asparticacida-N-hydroxysuccinimideester;K-9373

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Chain Elongation:

  • Boc-Asp(OtBu)-OSu acts as a building block for incorporating L-aspartic acid into peptide chains. The tert-butyl (OtBu) group protects the side chain carboxylic acid of aspartic acid, while the Boc group safeguards the alpha-amino group.
  • The succinimidyl ester (OSu) moiety facilitates amide bond formation with the free amino group of another amino acid or peptide fragment. This reaction is crucial for extending the peptide chain in a controlled manner.

Site-Specific Labeling of Biomolecules:

  • Boc-Asp(OtBu)-OSu can be used to attach L-aspartic acid residues to biomolecules containing primary amines. The OSu group reacts selectively with these amines, forming stable amide bonds.
  • This technique is useful for introducing fluorescent probes, affinity tags, or other functional groups onto proteins, antibodies, and other biomolecules.

Preparation of Aspartic Acid Derivatives:

  • Boc-Asp(OtBu)-OSu can be a starting material for the synthesis of more complex aspartic acid derivatives. Researchers can manipulate the OtBu and Boc protecting groups to selectively modify the molecule's functionalities.
  • This allows for the creation of aspartic acid-containing probes, drugs, or other bioactive molecules with desired properties.

Boc-Asp(OtBu)-OSu, also known as N-tert-butoxycarbonyl-L-aspartic acid 1-tert-butyl ester N-hydroxysuccinimide ester, is a compound frequently utilized in peptide synthesis. This compound serves as a protecting group for the amino group of aspartic acid, which is essential for forming peptide bonds while minimizing unwanted side reactions. Its stability and reactivity make it particularly valuable in synthesizing complex peptides and proteins .

Boc-Asp(OtBu)-OSu does not possess its own biological activity. Its mechanism of action lies in its ability to participate in peptide bond formation during chemical synthesis. The activated NHS ester group acts as an electrophile, readily reacting with the nucleophilic amine group of another amino acid or peptide chain. This reaction creates a new amide bond, extending the peptide chain by one amino acid residue.

Boc-Asp(OtBu)-OSu can pose some safety concerns:

  • Irritant: It may cause skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation may irritate the respiratory system [].
  • Harmful if swallowed: Ingestion can be harmful [].

  • Substitution Reactions: The succinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, facilitating the formation of peptide bonds.
  • Hydrolysis: In aqueous environments, Boc-Asp(OtBu)-OSu can hydrolyze to yield Boc-Asp(OtBu) and N-hydroxysuccinimide.
  • Esterification: This compound can undergo esterification reactions, which are crucial for its application in peptide synthesis .

Boc-Asp(OtBu)-OSu plays a significant role in biochemical pathways related to peptide synthesis. It aids in forming peptide bonds, which are crucial links between amino acids in peptides and proteins. The compound has been shown to facilitate the successful incorporation of aspartic acid residues into peptide chains, thereby influencing the structure and function of synthesized peptides . Additionally, it has been used in studies involving the effects of peptides on biological processes such as oogenesis in certain insect species .

The synthesis of Boc-Asp(OtBu)-OSu typically involves two main steps:

  • Esterification: Aspartic acid is reacted with tert-butanol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-tert-butyl ester.
  • Activation: The resulting compound is then treated with N-hydroxysuccinimide and a coupling reagent like dicyclohexylcarbodiimide to yield Boc-Asp(OtBu)-OSu.

In industrial settings, these processes are adapted for larger-scale production, utilizing efficient mixing and purification techniques such as crystallization and chromatography .

Boc-Asp(OtBu)-OSu is predominantly used in peptide synthesis due to its ability to protect amino groups during reactions. Specific applications include:

  • Peptide Bond Formation: It enables the formation of peptide bonds without unwanted side reactions.
  • Synthesis of Complex Peptides: Its stability allows for the synthesis of intricate peptide structures necessary for various biological functions.
  • Research

Studies involving Boc-Asp(OtBu)-OSu have demonstrated its utility in understanding biochemical interactions. For instance, it has been employed in synthesizing peptides that are radiolabeled for distribution studies in biological systems. Such studies have provided insights into the behavior of peptides within living organisms, including their effects on reproductive processes in insects .

Several compounds share structural similarities with Boc-Asp(OtBu)-OSu, each with unique characteristics:

Compound NameDescriptionUnique Features
Aspartic acid 1-tert-butyl esterA simpler derivative lacking the N-hydroxysuccinimide moietyLess reactive than Boc-Asp(OtBu)-OSu
Fluorenes methoxy carbonyl acyl butanimideUsed as a coupling agent in peptide synthesisOften used for different protective strategies
Benzene methoxy carbonyl acyl butanimideAnother coupling agent similar to Boc-Asp(OtBu)-OSuVaries in reactivity based on substituents
Aspartic acid 4-tert-butyl esterSimilar protective group but at a different positionDifferent steric effects due to positional change

Boc-Asp(OtBu)-OSu stands out due to its combination of stability and reactivity, making it particularly suitable for complex peptide synthesis while minimizing side reactions .

XLogP3

0.8

Dates

Modify: 2023-08-15

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